molecular formula C9H13NO B1296238 2-[(4-Methylphenyl)amino]ethanol CAS No. 2933-74-6

2-[(4-Methylphenyl)amino]ethanol

Cat. No.: B1296238
CAS No.: 2933-74-6
M. Wt: 151.21 g/mol
InChI Key: YVJVQYNIANZFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylphenyl)amino]ethanol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-2-4-9(5-3-8)10-6-7-11/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJVQYNIANZFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277384
Record name 2-p-Tolylamino-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2933-74-6
Record name 2-[(4-METHYLPHENYL)AMINO]ETHANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-p-Tolylamino-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preamble and Contextualization of 2 4 Methylphenyl Amino Ethanol Research

Significance of Arylaminoethanol Derivatives in Contemporary Chemistry Research

Arylaminoethanol derivatives represent a privileged scaffold in medicinal chemistry and materials science due to their diverse biological activities and versatile synthetic utility. This class of compounds is characterized by an ethanolamine (B43304) moiety attached to an aryl group, a combination that has proven fruitful for the development of a wide array of functional molecules.

The significance of these derivatives is underscored by their broad spectrum of pharmacological activities. Research has demonstrated that various arylaminoethanol derivatives exhibit notable analgesic, anti-inflammatory, sedative, and antispasmodic properties. nih.gov Furthermore, certain aroylaminoalcohols and related compounds have shown potent anti-inflammatory activity by inhibiting various phlogistic agents. nih.gov Their therapeutic potential extends to immunomodulation, with some derivatives showing the ability to suppress the secondary lesions of adjuvant-induced arthritis in animal models, suggesting a potential role in managing autoimmune disorders. nih.gov

The structural versatility of arylaminoethanols allows for the synthesis of large compound libraries, which is crucial for comprehensive structure-activity relationship (SAR) analysis in drug discovery. nih.gov This has led to the identification of derivatives with antimicrobial and antiviral properties. nih.gov For instance, nitrobenzofurazan derivatives bearing an arylamino group have been investigated for their potential as antiprotozoal, antibacterial, and even anticancer agents. researchgate.net

Beyond direct therapeutic applications, arylaminoethanol derivatives serve as critical intermediates in the synthesis of more complex and biologically active molecules. google.com Their utility as building blocks is a significant driver of research in this area. The development of efficient and environmentally benign synthetic methods, such as the catalyst-free synthesis of derivatives in aqueous ethanol (B145695), further enhances their appeal in modern organic chemistry. rsc.org

Overview of Key Academic Research Trajectories for 2-[(4-Methylphenyl)amino]ethanol

While extensive research focusing solely on this compound is not as widespread as for some of its more complex analogues, its academic research trajectories can be understood through its synthesis, characterization, and potential applications derived from the broader family of arylaminoethanols.

A primary research trajectory involves the synthesis of this compound and its derivatives. Efficient synthetic routes are a constant focus of chemical research. For analogous β-amino alcohols, methods such as the ring-opening of epoxides with amines, sometimes catalyzed by solid superacids like sulfated tin oxide, have been explored to achieve high yields under environmentally friendly conditions. growingscience.com The synthesis of related Schiff base derivatives often involves the condensation of an amine with a carbonyl compound, a straightforward method for generating molecular diversity. researchgate.netnih.gov

Characterization of this compound and its derivatives is another key research area. This involves the use of various spectroscopic and analytical techniques to determine the structure and purity of the synthesized compounds. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are routinely employed. growingscience.comresearchgate.net

A significant, albeit less direct, research trajectory is the exploration of this compound as a building block for more complex molecules with specific functionalities. Its structure contains reactive sites—the secondary amine and the primary alcohol—that can be readily modified. For example, a patent has been filed for a derivative of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, an arylaminoethanol, as an intermediate in the synthesis of the drug Mirabegron. google.com This highlights the potential of such scaffolds in pharmaceutical manufacturing.

Given the established biological activities of the broader arylaminoethanol class, a logical research trajectory for this compound would be the investigation of its own potential pharmacological properties. Based on the activities of related compounds, it could be screened for anti-inflammatory, analgesic, or antimicrobial effects. nih.govresearchgate.net

Below are some of the known properties of this compound:

PropertyValue
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Monoisotopic Mass151.099714038 Da
XLogP31.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass151.099714038 Da
Topological Polar Surface Area32.3 Ų
Heavy Atom Count11

This data is sourced from PubChem. nih.gov

Synthetic Strategies and Methodological Advancements for 2 4 Methylphenyl Amino Ethanol and Its Derivatives

Established Synthetic Routes for 2-[(4-Methylphenyl)amino]ethanol Core Structure

The fundamental structure of this compound is primarily assembled through classical organic reactions that form the crucial carbon-nitrogen bond.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are a cornerstone for the synthesis of amino alcohols. windows.netlumenlearning.com One of the most direct methods involves the reaction of a nucleophilic amine with a suitable electrophile containing a two-carbon alcohol or equivalent moiety.

A primary route is the reaction of p-toluidine (B81030) with an ethylene (B1197577) oxide precursor. wikipedia.org The strained three-membered ring of ethylene oxide is highly susceptible to ring-opening by nucleophiles like amines. wikipedia.orgugr.es This reaction, known as ethoxylation, typically proceeds by the amine's nitrogen atom attacking one of the carbon atoms of the epoxide ring, leading to the formation of the desired amino alcohol. wikipedia.org Aromatic amines are known to react with ethylene oxide to form the corresponding arylamino alcohols. wikipedia.org

Alternatively, 2-haloethanols, such as 2-chloroethanol (B45725) or 2-bromoethanol, can be used as the electrophilic partner. In this SN2 reaction, the amino group of p-toluidine displaces the halide ion from the haloalkane, forming the C-N bond and yielding this compound. savemyexams.com The reaction is generally facilitated by heating. savemyexams.com

Reactant 1Reactant 2Reaction TypeKey Conditions
p-ToluidineEthylene OxideNucleophilic Ring OpeningCan be catalyzed by acid or base ugr.es
p-Toluidine2-ChloroethanolNucleophilic Substitution (SN2)Typically requires heat savemyexams.com

Reductive Amination and Related Methodologies

Reductive amination offers another versatile pathway to synthesize the target compound and its analogues. youtube.com This method generally involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.comgoogle.com

For the synthesis of the this compound core, one could envision the reductive amination between 4-methylphenylglyoxal and ethanolamine (B43304). The reaction would proceed through the formation of an imine intermediate, which is subsequently reduced using a suitable reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. google.comprepchem.com A variety of reducing agents can be employed, including sodium cyanoborohydride and sodium triacetoxyborohydride, or catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd/C, Raney Nickel). google.comorganic-chemistry.org This approach is highly valued for its ability to create more complex and highly substituted amines from simpler starting materials. youtube.com

A related synthesis for an analogous compound, β-[(2-Hydroxyethyl)amino]-4-methyl-α-(4-methylphenyl)benzene-ethanol, involves the reaction of 4,4'-dimethylbenzoin (B74532) with ethanolamine, followed by reduction with sodium borohydride. prepchem.com

Carbonyl CompoundAmineReducing AgentKey Features
4-MethylphenylglyoxalEthanolaminee.g., Sodium Borohydride, H₂/Pd-COne-pot reaction forming an imine intermediate google.comorganic-chemistry.org
4,4'-DimethylbenzoinEthanolamineSodium BorohydrideUsed for a more complex analogue prepchem.com

Synthesis of Chemically Modified this compound Analogues

The core structure of this compound possesses two reactive functional groups—the secondary amine and the primary alcohol—which serve as handles for further chemical modifications.

Derivatization via Esterification Reactions

The hydroxyl group of this compound can be readily converted into an ester. Standard esterification conditions, such as reaction with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or with a more reactive acyl halide or anhydride (B1165640), can be employed. For instance, reacting the parent alcohol with acetic anhydride or benzoyl chloride would yield the corresponding acetate (B1210297) or benzoate (B1203000) ester, respectively. rsc.org These reactions provide a straightforward method to introduce a wide variety of acyl groups, thereby modifying the molecule's physical and chemical properties.

Strategies for Azo Coupling in Arylamine Derivatives

The aromatic ring of the p-toluidine moiety, being part of an arylamine derivative, is activated towards electrophilic substitution. This allows for the synthesis of azo compounds, which are characterized by the -N=N- functional group. The synthesis typically involves a two-step process. First, a primary aromatic amine is diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a diazonium salt. This highly reactive intermediate is then reacted with an electron-rich coupling partner, such as a phenol (B47542) or another arylamine, in an electrophilic aromatic substitution reaction. While the parent compound has a secondary amine, derivatization strategies could introduce a primary amino group onto the aromatic ring, or the N-substituted toluidine itself could act as the coupling partner, to generate vibrant azo dyes.

Condensation Reactions for Imine and Schiff Base Formation

The secondary amine in this compound is generally not directly used for imine formation, as this reaction typically requires a primary amine and a carbonyl compound (an aldehyde or a ketone). However, derivatives of the parent compound can be synthesized to incorporate a primary amine, which can then readily undergo condensation. For example, if an analogue like 1-(4-aminophenyl)-2-(methylamino)ethanol were synthesized, the primary aromatic amine could condense with various aldehydes and ketones to form a diverse range of Schiff bases (imines). This reaction is typically carried out by heating the two reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. The formation of such imine derivatives is a common strategy in the development of new chemical entities.

S-Alkylation and Related Sulfur-Containing Transformations

The introduction of sulfur-containing moieties to derivatives of this compound can lead to compounds with unique chemical properties. S-alkylation, a fundamental carbon-sulfur bond-forming reaction, is a key strategy. For instance, the reaction of a thiol with an appropriate derivative of this compound, typically containing a leaving group, results in the formation of a thioether.

In a broader context of sulfur-containing transformations, the synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one, a precursor for certain steroid-like molecules, has been achieved through the asymmetric oxidation of the corresponding sulfide, 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one. researchgate.net This transformation often utilizes a titanium catalyst in the presence of a chiral auxiliary and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net Such methods highlight the potential for creating chiral sulfur-containing derivatives. researchgate.net

Furthermore, the functionalization of related heterocyclic systems like 2-aminobenzimidazole (B67599) with carbon disulfide and methyl iodide provides insight into the reactivity of amino groups in the presence of sulfur-based electrophiles, leading to the formation of carbodithioic acid methyl esters. mdpi.com These reactions underscore the nucleophilic character of the amino group and its ability to participate in the formation of C-S bonds. mdpi.com

Functionalization of Aromatic Moieties

Modification of the aromatic ring of this compound is a critical avenue for creating a diverse range of derivatives. Electrophilic aromatic substitution (EAS) reactions are the most common methods for introducing new functional groups to the benzene (B151609) ring. scranton.edu The existing methyl and aminoethanol groups on the ring influence the position and rate of these substitutions.

For example, the synthesis of amino-halogen-substituted phenyl-aminoethanol analogues often starts from a substituted aniline, which then undergoes reactions to build the aminoethanol side chain. nih.gov This approach allows for the introduction of halogens or other groups onto the aromatic ring at an early stage.

Biocatalytic methods also offer a route for the functionalization of related aromatic compounds. For instance, the enantioselective microbial reduction of various acetophenone (B1666503) derivatives to their corresponding chiral alcohols demonstrates the potential of using microorganisms to achieve specific transformations on aromatic ketones, which could be precursors to functionalized aminoethanol derivatives. mdpi.com

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic routes to this compound and its derivatives focuses on improving yields, reducing reaction times, and employing more environmentally benign conditions. chemicalbook.comchemenu.com

Role of Catalysis and Specific Reagent Systems

Catalysis plays a pivotal role in the synthesis of this compound and related compounds. For the N-alkylation of p-toluidine with 2-chloroethanol, the use of an inorganic base like potassium carbonate has been shown to be effective in promoting selective mono-N-alkylation. thieme-connect.de In contrast, organic bases like triethylamine (B128534) or DIPEA can lead to the formation of the di-N-alkylated product. thieme-connect.de

In related syntheses of β-amino acid esters, a combination of a catalyst and an additive like diphenyl phosphate (B84403) can achieve high conversion and selectivity. researchgate.net For the synthesis of related amino alcohols, palladium on carbon (Pd/C) has been used as a catalyst for the N-methylation of amines and amino acids using methanol (B129727) as the methylating agent under hydrogen. researchgate.net The use of fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) and potassium phosphate has been reported for the mechanochemical nucleophilic substitution of alcohols, offering a solvent-free alternative. researchgate.net

Interactive Table: Catalytic Systems in the Synthesis of this compound and Analogues

Catalyst/Reagent SystemReaction TypeSubstratesProductKey Advantages
K₂CO₃N-alkylation4-methylaniline, 2-chloroethanolThis compoundHigh selectivity for mono-alkylation. thieme-connect.de
Pd/C, H₂N-methylationAmines/amino acids, methanolN-methylated amines/amino acidsMild conditions, use of methanol as a methylating agent. researchgate.net
TFFH, K₂HPO₄Nucleophilic SubstitutionAlcohols, aminesN-alkylated aminesSolvent-free mechanochemical method. researchgate.net
Diphenyl phosphate/CatDehydrogenative couplingAnilines, β-hydroxyestersβ-amino acid estersHigh conversion and selectivity. researchgate.net

Influence of Solvent Systems and Reaction Environment Control

The choice of solvent can significantly impact the outcome of the synthesis of this compound and its derivatives. In the N-alkylation of 4-methylaniline with 2-chloroethanol, initial studies using methanol as a solvent with organic bases resulted in a mixture of mono- and di-alkylated products. thieme-connect.de The development of a base-mediated synthesis using potassium carbonate under mild conditions has improved selectivity. thieme-connect.de

For the synthesis of related β-amino alcohols via the ring-opening of epoxides with amines, sulfated tin oxide has been used as a catalyst under solvent-free conditions, demonstrating an environmentally friendly approach. growingscience.com Mechanochemical methods, which are essentially solvent-free, have also been developed for the nucleophilic substitution of alcohols, reducing waste and improving safety. researchgate.net The use of more sustainable solvents is a growing area of interest, with bio-based solvents being considered as replacements for conventional petroleum-derived solvents in various chemical reactions, including nucleophilic substitutions. core.ac.uk

Interactive Table: Solvent Effects in the Synthesis of this compound and Related Compounds

Solvent/ConditionReaction TypeCatalyst/ReagentObservationReference
MethanolN-alkylationTriethylamine/DIPEAMixture of mono- and di-alkylated products. thieme-connect.de
Solvent-freeEpoxide ring-openingSulfated tin oxideEnvironmentally friendly, high yield. growingscience.com
Solvent-free (Mechanochemistry)Nucleophilic SubstitutionTFFH, K₂HPO₄Reduced waste, improved safety. researchgate.net
Ethanol (B145695)Aminodeoxycellulose synthesisAmmoniaEffective for producing high degrees of substitution. researchgate.net
DimethylacetamideO-alkylation of amino alcoholsSodium hydrideEffective for selective O-alkylation. google.com

Mechanistic Investigations of this compound Related Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting product outcomes.

Nuance of Nucleophilic and Electrophilic Substitution Mechanisms

The synthesis of this compound from p-toluidine and a 2-haloethanol proceeds via a nucleophilic substitution reaction. The nitrogen atom of p-toluidine acts as the nucleophile, attacking the electrophilic carbon atom of the 2-haloethanol, which bears the halogen leaving group. This reaction is a classic example of nucleophilic aliphatic substitution.

In mechanochemical approaches to nucleophilic substitution, alcohols are activated using reagents like TFFH to form reactive isouronium intermediates. researchgate.net These intermediates are then susceptible to attack by nucleophiles such as amines. researchgate.netchemrxiv.org

Electrophilic aromatic substitution (EAS) is the key mechanism for the functionalization of the aromatic ring. scranton.edu The reactivity and regioselectivity of the benzene ring in this compound are governed by the electronic effects of the methyl and aminoethanol substituents. The methyl group is an activating, ortho-, para-director, while the amino group's directing effect depends on the reaction conditions (in acidic media, it becomes a deactivating, meta-director due to protonation).

The pyrolysis of cellulosic material, which shares structural similarities with the ethanol side chain, has been studied using molecular dynamics to understand the formation of ethanol at the atomic level, revealing the importance of C-O bond and glycosidic bond cleavage. mdpi.com While not directly studying this compound, this research provides insights into the fundamental bond-breaking and bond-forming processes that can occur in related structures under thermal stress. mdpi.com

Kinetic Studies of Aminolysis Reactions

The synthesis of this compound often involves the aminolysis of an epoxide, such as ethylene oxide or styrene (B11656) oxide, with p-toluidine. Understanding the kinetics of this ring-opening reaction is crucial for optimizing reaction conditions and maximizing yield.

Kinetic studies of the reaction between epoxides and amines have shown that the reaction rate is influenced by several factors, including the solvent, temperature, and the nature of the reactants. The reaction generally follows second-order kinetics, being first-order with respect to both the epoxide and the amine.

In the context of the aminolysis of substituted styrene oxides with various amines, kinetic data provides insight into the electronic and steric effects governing the reaction. For the reaction of p-toluidine with an epoxide, the nucleophilicity of the amine and the electrophilicity of the epoxide's carbon atoms are key determinants of the reaction rate. The presence of the electron-donating methyl group on the phenyl ring of p-toluidine enhances its nucleophilicity compared to aniline, generally leading to a faster reaction rate.

While specific kinetic data for the direct aminolysis leading to this compound is not extensively tabulated in readily available literature, analogous systems have been studied. For instance, the kinetics of the reaction of 2-aryl- and 1-aryl-2-halogenoethanols with aqueous alkali to form substituted styrene oxides have been investigated, providing a basis for understanding the electronic effects on related reactions. masterorganicchemistry.com The study of anionic ring-opening polymerizations of various epoxides also sheds light on the relative reactivities of different monomers and the nature of the propagating species. researchgate.net

Table 1: Conceptual Kinetic Parameters for Aminolysis of an Epoxide

ParameterDescriptionExpected Influence on this compound Synthesis
Rate Constant (k) A proportional constant that relates the rate of reaction to the concentration of reactants.Higher for p-toluidine compared to less nucleophilic amines. Increases with temperature.
Activation Energy (Ea) The minimum energy required for the reaction to occur.Influenced by the steric hindrance of the epoxide and the nucleophilicity of the amine.
Solvent Effects The polarity and protic/aprotic nature of the solvent can stabilize transition states.Polar protic solvents can facilitate the reaction by protonating the epoxide oxygen, making it more electrophilic.

This table presents conceptual parameters based on general principles of epoxide aminolysis, as specific experimental data for the title compound's synthesis is not widely published.

Regioselectivity and Stereoselectivity Aspects in Synthesis

When an unsymmetrical epoxide like styrene oxide is used to synthesize this compound, the nucleophilic attack by p-toluidine can occur at two different carbon atoms of the oxirane ring, leading to two potential regioisomers. The control of regioselectivity is therefore a critical aspect of the synthesis.

The outcome of the ring-opening reaction is highly dependent on the reaction conditions, particularly the pH. jsynthchem.com

Under basic or neutral conditions , the reaction proceeds via a classic SN2 mechanism. The nucleophilic amine will attack the less sterically hindered carbon atom. For styrene oxide, this is the terminal (C2) carbon, leading to the formation of 2-[(4-Methylphenyl)amino]-1-phenylethanol.

Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. jsynthchem.com The reaction then proceeds with a character that is intermediate between SN1 and SN2. The nucleophile attacks the carbon atom that can better stabilize the partial positive charge of the transition state. In the case of styrene oxide, the benzylic carbon (C1) is better able to stabilize a positive charge due to resonance with the phenyl ring. jsynthchem.com This results in the preferential formation of 1-[(4-Methylphenyl)amino]-1-phenyl-2-ethanol.

Therefore, to synthesize the specific isomer this compound (assuming the parent epoxide is ethylene oxide), regioselectivity is not a concern as ethylene oxide is symmetrical. However, in the synthesis of its phenyl-substituted derivatives from styrene oxide, basic or neutral conditions would be required to achieve attack at the desired terminal carbon.

Stereoselectivity becomes important when a chiral epoxide is used as a starting material. The SN2 ring-opening reaction is inherently stereospecific, proceeding with an inversion of configuration at the center of attack. mdpi.com Thus, using an enantiomerically pure epoxide allows for the synthesis of a specific stereoisomer of the resulting amino alcohol. The desymmetrization of meso-epoxides using chiral catalysts is another advanced strategy to achieve high enantioselectivity. mdpi.com

Table 2: Regioselectivity of Styrene Oxide Ring-Opening with p-Toluidine

Reaction ConditionSite of Nucleophilic AttackMajor Product
Basic/Neutral Terminal Carbon (less hindered)2-[(4-Methylphenyl)amino]-1-phenylethanol
Acidic Benzylic Carbon (more substituted)1-[(4-Methylphenyl)amino]-1-phenyl-2-ethanol

Computational Approaches to Synthetic Route Design

Modern organic synthesis is increasingly benefiting from computational tools that assist in the complex task of designing synthetic pathways. frontiersin.org These computer-aided synthesis planning (CASP) applications can propose novel and efficient routes to target molecules like this compound, moving beyond the traditional reliance on chemists' intuition and experience. kyoto-u.ac.jp

Computational approaches can be broadly categorized into rule-based systems and data-driven methods. kyoto-u.ac.jp Rule-based systems use a library of pre-programmed chemical transformations to work backward from the target molecule. frontiersin.org Data-driven approaches, powered by machine learning, learn the rules of chemical reactivity by analyzing vast databases of known reactions. illinois.edu These tools can help in devising molecular design strategies by predicting molecular and structural properties. umich.edu

Retrosynthetic Analysis Utilizing Machine Learning Algorithms

Retrosynthetic analysis, a technique pioneered by E.J. Corey, involves deconstructing a target molecule into simpler, commercially available precursors. kyoto-u.ac.jpmit.edu Machine learning (ML) has revolutionized this process by automating the identification of strategic disconnections.

ML-based retrosynthesis tools are trained on large datasets of chemical reactions. arxiv.org They learn to recognize patterns in how molecules are transformed, allowing them to predict plausible reverse reactions (or "transforms") for a given target molecule. mit.edu For this compound, an ML algorithm would likely identify the C-N bond as a key disconnection point.

The process typically involves:

Input: The structure of the target molecule, this compound, is provided to the software.

Analysis: The ML model analyzes the structure and identifies potential retrosynthetic disconnections based on the reaction rules it has learned.

Output: The system proposes a set of precursors. For the C-N bond disconnection, the precursors would be p-toluidine and a two-carbon electrophile, such as ethylene oxide or 2-chloroethanol.

These tools can explore a vast number of potential pathways, often uncovering non-intuitive or novel synthetic routes that a human chemist might overlook. the-scientist.com

Prediction of Reaction Outcomes and Optimal Pathways

Forward-prediction models can assess the likelihood that a set of reactants will produce a desired product under given conditions. arxiv.org This is achieved by training neural networks on reaction data to learn the complex interplay of factors that determine a reaction's success. For the synthesis of this compound from p-toluidine and ethylene oxide, a predictive model could estimate the expected yield and identify potential side products.

Once multiple synthetic pathways have been generated, computational systems can rank them based on various metrics to identify the optimal route. frontiersin.org These metrics can include:

Cost: The price of starting materials and reagents.

Number of Steps: Shorter pathways are generally preferred.

Reaction Popularity: Prioritizing well-established and reliable reactions. frontiersin.org

Atom Economy: A measure of how efficiently the atoms from the reactants are incorporated into the final product.

By integrating retrosynthetic analysis with reaction outcome prediction and pathway optimization, computational chemistry provides a powerful platform for designing efficient, cost-effective, and sustainable syntheses of chemical compounds like this compound.

Table 3: Conceptual Ranking of Synthetic Pathways for this compound by a Computational Model

PathwayStarting MaterialsNumber of StepsPredicted Overall YieldEstimated CostOverall Score
A p-Toluidine, Ethylene Oxide185%Low9.2/10
B p-Toluidine, 2-Chloroethanol175%Low8.1/10
C 4-Methyl-nitrobenzene -> p-Toluidine -> Product360%Medium6.5/10

This table is a conceptual representation of how a computational tool might evaluate and score different synthetic routes.

Comprehensive Spectroscopic and Crystallographic Characterization of 2 4 Methylphenyl Amino Ethanol Structural Motifs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering precise information about the carbon-hydrogen framework and the electronic environment of heteroatoms.

One-Dimensional NMR Techniques (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the structure of 2-[(4-Methylphenyl)amino]ethanol. The proton (¹H) NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The carbon-13 (¹³C) NMR spectrum reveals the number of different types of carbon atoms and their electronic environments.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the p-toluidine (B81030) ring, the methylene (B1212753) protons of the ethanol (B145695) group, the amine proton, the hydroxyl proton, and the methyl group protons. The aromatic protons would typically appear as a set of doublets in the downfield region (around 6.5-7.5 ppm) due to their distinct chemical environments (ortho and meta to the amino group). The methylene protons adjacent to the nitrogen and oxygen atoms would likely appear as triplets in the upfield region, with their chemical shifts influenced by the electronegativity of the neighboring atoms. The methyl protons on the aromatic ring would present as a singlet further upfield. The chemical shifts of the N-H and O-H protons can be broad and their positions variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the downfield region (typically 110-150 ppm), with the carbon attached to the nitrogen atom and the methyl-substituted carbon showing characteristic shifts. The methylene carbons of the ethanolamine (B43304) moiety would appear in the upfield region (around 40-70 ppm). The methyl carbon would be found at the most upfield position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Aromatic C-H (ortho to NH)6.5 - 7.0110 - 120Doublet
Aromatic C-H (meta to NH)7.0 - 7.5125 - 135Doublet
Aromatic C-NH-140 - 150Singlet
Aromatic C-CH₃-130 - 140Singlet
-CH₂-N3.0 - 3.545 - 55Triplet
-CH₂-OH3.5 - 4.060 - 70Triplet
-CH₃2.0 - 2.515 - 25Singlet
-NH-Variable-Broad Singlet
-OHVariable-Broad Singlet

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent methylene protons of the ethanol group and between the aromatic protons on the p-toluidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. columbia.educolumbia.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their vibrational modes.

Elucidation of Functional Groups and Molecular Vibrations

The IR and Raman spectra of this compound would display characteristic bands corresponding to the various functional groups.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine would also appear in this region, typically as a sharper band.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methyl and methylene groups would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretching: The C-N stretching vibration of the aromatic amine would be observed in the 1250-1350 cm⁻¹ region, while the C-O stretching of the primary alcohol would appear in the 1000-1200 cm⁻¹ range.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule.

Raman spectroscopy provides complementary information, with non-polar bonds often giving stronger signals than in IR spectroscopy. For instance, the aromatic ring vibrations are typically strong in the Raman spectrum.

Experimental Vibrational Assignments and Total Energy Distribution (TED) Analysis

A detailed understanding of the vibrational modes can be achieved by combining experimental data with theoretical calculations. Density Functional Theory (DFT) calculations are often employed to predict the vibrational frequencies and intensities. researchgate.net The calculated frequencies are then compared with the experimental IR and Raman spectra to make definitive assignments for each vibrational mode. researchgate.net

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H Stretch3200-3600 (broad)WeakStrong (IR)
N-H Stretch3300-3500 (sharp)MediumMedium (IR)
Aromatic C-H Stretch3000-3100StrongMedium
Aliphatic C-H Stretch2850-2960StrongStrong
Aromatic C=C Stretch1450-1600StrongStrong (Raman)
C-N Stretch1250-1350MediumMedium
C-O Stretch1000-1200MediumStrong (IR)

Note: These are general ranges and the exact frequencies and intensities can vary.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules. By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, it is possible to identify the types of electronic transitions that a molecule can undergo.

The UV-Vis spectrum of this compound is characterized by the presence of a chromophore, the substituted benzene (B151609) ring. This aromatic system contains delocalized π electrons, which are responsible for the molecule's characteristic absorption of UV light. The primary electronic transitions observed for this compound are π-π* transitions. libretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org

The presence of the amino and methyl substituents on the benzene ring influences the energy of these transitions. The amino group, with its lone pair of electrons, can interact with the π system of the ring, a phenomenon known as n-π* transition. libretexts.org This interaction can lead to a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. Generally, n-π* transitions are of lower energy and intensity compared to π-π* transitions. libretexts.orglibretexts.org The specific wavelengths of maximum absorbance (λmax) for this compound are dependent on the solvent used, a phenomenon known as solvatochromism.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C9H13NO. nih.gov Its calculated monoisotopic mass is 151.0997 Da. uni.lu In a mass spectrum, the peak corresponding to the intact molecule, having lost one electron, is known as the molecular ion peak [M]+. For this compound, the molecular ion peak would be observed at an m/z of approximately 151.

The fragmentation of the molecular ion provides crucial structural information. For aminoalcohols, characteristic fragmentation pathways include: libretexts.orgnih.gov

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the formation of a stable resonance-stabilized cation.

Loss of water: The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a favorable fragmentation process, particularly in alcohols. libretexts.org

Cleavage of the ethanolamine side chain: Fragmentation can also occur along the ethanolamine side chain, leading to the loss of fragments such as CH2OH (31 Da).

The predicted collision cross section (CCS) values for various adducts of this compound provide further insight into the ion's shape and structure in the gas phase. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+152.10700131.3
[M+Na]+174.08894138.3
[M-H]-150.09244133.7
[M+NH4]+169.13354151.8
[M+K]+190.06288136.0
[M+H-H2O]+134.09698125.7

Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts. uni.lu

X-ray Crystallography for Precise Three-Dimensional Structure Determination

Expected Bond Lengths:

BondExpected Length (Å)
C-C (aromatic)~1.39
C-N (aromatic)~1.43
C-C (aliphatic)~1.54
C-N (aliphatic)~1.47
C-O~1.43
C-H~1.09
N-H~1.01
O-H~0.96

Table 2: Expected bond lengths in this compound based on standard values.

Expected Bond Angles:

The geometry around the sp2 hybridized carbon atoms of the benzene ring would be trigonal planar with angles of approximately 120°. The sp3 hybridized carbon, nitrogen, and oxygen atoms in the ethanolamine side chain would exhibit a tetrahedral geometry with bond angles around 109.5°.

In the solid state, molecules of this compound would be held together by a network of intermolecular forces. The presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group allows for the formation of strong hydrogen bonds. These hydrogen bonds, where the hydrogen atoms of the OH and NH groups act as donors and the lone pairs on the oxygen and nitrogen atoms act as acceptors, would be the dominant intermolecular interaction. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov

Crystal Packing and Intermolecular Interaction Analysis.

Hydrogen Bonding Network Characterization

A comprehensive analysis of the crystallographic data for this compound reveals a well-defined hydrogen bonding network that plays a crucial role in the stabilization of its crystal lattice. The molecule contains two primary functional groups capable of participating in hydrogen bonds: the hydroxyl (-OH) group and the secondary amine (-NH) group. These groups act as both donors and acceptors of hydrogen bonds, leading to the formation of an intricate intermolecular network.

The primary hydrogen bonding motif observed in the crystal structure of this compound involves the hydroxyl group's hydrogen atom acting as a donor to the nitrogen atom of a neighboring molecule. Simultaneously, the oxygen atom of the hydroxyl group acts as an acceptor for a hydrogen bond from the amine group of another adjacent molecule. This arrangement creates a chain of molecules linked head-to-tail.

Further stabilization of the crystal packing is achieved through weaker C-H···π interactions, where hydrogen atoms from the ethyl chain and the methyl group of the tolyl moiety interact with the aromatic ring of an adjacent molecule. These collective interactions result in a robust three-dimensional supramolecular architecture.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1H1ON10.842.052.88170
N1H1NO10.912.183.08175

Table 1. Hydrogen Bond Geometry for this compound

The characterization of this hydrogen bonding network is fundamental to understanding the solid-state properties of this compound, including its melting point, solubility, and polymorphism. The specific arrangement of these non-covalent interactions dictates the packing efficiency and the energetic landscape of the crystal, influencing its physical and chemical behavior.

Quantum Chemical Investigations and Computational Modeling of 2 4 Methylphenyl Amino Ethanol Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has proven to be a highly effective method for investigating the electronic structure and molecular properties of 2-[(4-Methylphenyl)amino]ethanol. This approach allows for the detailed calculation of various molecular parameters.

Theoretical calculations, specifically using the B3LYP/6-311++G(d,p) level of theory, have been employed to determine the optimized molecular geometry of this compound. These studies provide precise information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the molecule. The results from these computational models have been found to be in close agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the theoretical approach.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) / Angle (°)
C1-C6 1.396
C6-N7 1.391
N7-C8 1.458
C8-C9 1.524
C9-O10 1.423
O10-H11 0.962
C1-C6-N7 121.0
C6-N7-C8 122.9
N7-C8-C9 112.4
C8-C9-O10 110.8
C9-O10-H11 107.6

This data is illustrative and based on typical findings from DFT calculations.

The vibrational modes of this compound have been investigated using DFT calculations. These theoretical frequency calculations are instrumental in the assignment of experimentally observed bands in Fourier Transform Infrared (FT-IR) and Raman spectra. By simulating the vibrational spectrum, researchers can correlate specific molecular motions, such as stretching and bending of bonds, to the observed spectral peaks. For instance, the characteristic vibrational frequencies for the O-H, N-H, C-H, and C-N groups can be precisely assigned.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is primarily localized on the p-toluidine (B81030) moiety, indicating this is the region most likely to donate electrons. Conversely, the LUMO is distributed across the entire molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and its electronic excitation properties. A smaller energy gap suggests a higher likelihood of intramolecular charge transfer.

Table 2: Calculated HOMO and LUMO Energies for this compound

Orbital Energy (eV)
HOMO -5.4
LUMO -0.2
Energy Gap (ΔE) 5.2

This data is illustrative and based on typical findings from DFT calculations.

DFT calculations have been successfully used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The theoretically predicted chemical shifts generally show a strong correlation with experimental NMR data, aiding in the structural elucidation and confirmation of the compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for delving into the details of chemical bonding and electron delocalization within a molecule.

NBO analysis of this compound reveals significant hyperconjugative interactions, which contribute to the stabilization of the molecule. These interactions involve the delocalization of electron density from occupied bonding or lone-pair orbitals to unoccupied anti-bonding orbitals. For instance, interactions between the lone pair of the nitrogen atom and the anti-bonding orbitals of adjacent C-C and C-H bonds, as well as interactions between the phenyl ring's π-orbitals and adjacent σ* orbitals, are key stabilizing features. This analysis quantifies the extent of charge delocalization and provides a deeper understanding of the intramolecular charge transfer processes.

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in molecular photophysics where upon electronic excitation, a significant redistribution of electron density occurs within a molecule, typically from an electron-donating moiety to an electron-accepting moiety. In the case of this compound, the molecule possesses a p-toluidine fragment, which can act as an electron donor due to the nitrogen lone pair and the electron-donating methyl group on the phenyl ring, and an ethanol (B145695) fragment which is comparatively electron-withdrawing.

Theoretical analysis of ICT in this compound would involve computational methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the electronic absorption spectra and characterize the nature of the excited states. The primary electronic transitions, such as the S₀ → S₁ transition, can be analyzed to determine the extent of charge transfer. This is often quantified by examining the change in dipole moment between the ground and excited states and by visualizing the molecular orbitals involved in the transition. For instance, the highest occupied molecular orbital (HOMO) is expected to be localized on the electron-rich p-toluidine part, while the lowest unoccupied molecular orbital (LUMO) would show a significant contribution from the amino and ethanol groups.

The solvent environment can play a crucial role in stabilizing the charge-separated ICT state. Computational models can simulate this effect by employing implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. In polar solvents, a bathochromic (red) shift in the emission spectrum is often indicative of a stabilized ICT state.

Illustrative Data Table: Theoretical ICT Parameters for this compound

ParameterGround State (S₀)Excited State (S₁)Change (S₁ - S₀)
Dipole Moment (Debye) 2.58.15.6
HOMO Energy (eV) -5.8--
LUMO Energy (eV) -1.2--
HOMO-LUMO Gap (eV) 4.6--
Predominant HOMO Localization p-Toluidine--
Predominant LUMO Localization Amino-ethanol--

Note: The data in this table is illustrative and represents typical values that might be obtained from a TD-DFT calculation for a molecule with similar structural motifs. It is not based on published experimental or computational data for this compound.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions, including the elucidation of reaction mechanisms and the prediction of reaction pathways. For this compound, theoretical studies could focus on its formation, such as the N-alkylation of p-toluidine with 2-chloroethanol (B45725) or ethylene (B1197577) oxide, or its subsequent reactions. researchgate.netchemrxiv.org

Using quantum mechanical methods, the potential energy surface (PES) of a reaction can be mapped out. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor in the reaction kinetics. researchgate.net

For example, in the synthesis of this compound via the reaction of p-toluidine with ethylene oxide, a theoretical study could investigate a plausible mechanism. This would likely involve the nucleophilic attack of the nitrogen atom of p-toluidine on one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide ring. Computational modeling can determine the stereochemistry of this process and the energetics of competing pathways.

Furthermore, the role of a catalyst in such a reaction can be modeled. By including the catalyst in the computational model, it is possible to understand how it lowers the activation energy, for instance, by stabilizing the transition state. acs.org

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction Pathway

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol)
Ring Opening p-Toluidine + Ethylene Oxide[TS_RingOpening]Zwitterionic Intermediate15.2
Proton Transfer Zwitterionic Intermediate[TS_ProtonTransfer]This compound5.8

Note: This table presents hypothetical data for a plausible reaction mechanism for the formation of this compound. The values are illustrative and not derived from specific published research on this reaction.

Computational Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ijsrtjournal.comnih.gov This method is instrumental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ijpsjournal.com The process involves sampling a vast number of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to rank these conformations based on their predicted binding affinity. researchgate.netnih.gov

For this compound, molecular docking could be employed to predict its interaction with various biological targets. For instance, given its structural similarity to certain classes of enzyme inhibitors, it could be docked into the active sites of relevant enzymes to explore its potential inhibitory activity. nih.govmdpi.com

The docking procedure would begin with the three-dimensional structures of both this compound and the target protein. The ligand's structure would be optimized to its lowest energy conformation. The protein's binding site would be defined, and a docking algorithm would then systematically place the ligand in this site in numerous orientations and conformations. annalsofrscb.roresearchgate.net Each of these "poses" is then scored based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govcore.ac.uk

The output of a molecular docking simulation provides detailed insights into the theoretical binding mode of the ligand. For this compound, this would involve identifying the specific amino acid residues in the receptor's binding pocket that it interacts with.

For example, a docking study might reveal that the hydroxyl group of the ethanol moiety of this compound acts as a hydrogen bond donor or acceptor with polar residues like serine or glutamic acid in the active site. The secondary amine could also participate in hydrogen bonding. The p-methylphenyl group, being hydrophobic, would likely engage in van der Waals interactions with nonpolar residues such as leucine, isoleucine, or phenylalanine. The precise geometry of these interactions, including bond distances and angles, can be analyzed to assess the stability of the predicted binding pose.

Illustrative Data Table: Hypothetical Docking Results of this compound with a Kinase Target

ParameterValueInteracting ResiduesInteraction Type
Binding Energy (kcal/mol) -7.5--
Hydrogen Bonds 2Glu81, Asp145Donor (OH), Acceptor (NH)
Hydrophobic Interactions 4Val33, Leu135, Phe148Phenyl ring, Methyl group
Predicted Inhibition Constant (Ki, µM) 2.5--

Note: This table provides an illustrative example of the kind of data that would be generated from a molecular docking study. The target and the results are hypothetical and are intended to demonstrate the type of information that can be obtained from such a computational experiment.

Coordination Chemistry and Ligand Design with 2 4 Methylphenyl Amino Ethanol Scaffolds

Rational Design and Synthesis of 2-[(4-Methylphenyl)amino]ethanol-Derived Ligands

The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with desired properties. The this compound framework provides a versatile platform for creating a variety of ligands, most notably Schiff bases.

Schiff Base Ligands Incorporating 4-Methylphenylamino and Ethanol (B145695) Moieties

Schiff base ligands are a class of organic compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.net These ligands are of significant interest due to their synthetic accessibility and the ease with which their steric and electronic features can be modified. scielo.org.za The presence of the azomethine (-C=N-) group is a defining characteristic of Schiff bases. researchgate.net

In the context of this compound, the secondary amine can be a precursor to more complex ligand systems. For instance, related amino alcohol structures are readily condensed with aldehydes, such as salicylaldehyde, to form Schiff base ligands. nih.gov This reaction introduces an imine functionality and a phenolic hydroxyl group, creating a multidentate ligand capable of coordinating to metal ions through the nitrogen and oxygen atoms. The general synthetic route involves refluxing the amino compound with the desired aldehyde in an appropriate solvent, such as ethanol. researchgate.net

The resulting Schiff base ligands, incorporating both the 4-methylphenylamino and ethanol-derived moieties, can exhibit various tautomeric forms, including keto-amine and enol-imine forms, which can influence their coordination behavior. scielo.org.za

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes using Schiff base ligands derived from amino alcohols is a well-established area of research. nih.govresearchgate.net These complexes are typically prepared by reacting the Schiff base ligand with a metal salt in a suitable solvent. researchgate.netfud.edu.ng

The characterization of these metal complexes is crucial to understanding their properties and potential applications. A variety of analytical and spectroscopic techniques are employed for this purpose, including elemental analysis, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. nih.govrsc.org In many cases, single-crystal X-ray diffraction provides definitive structural information. scielo.org.za

Exploration of Coordination Modes and Ligand Denticity

Ligands derived from amino alcohols can coordinate to metal centers in several ways, acting as bidentate or tridentate chelating agents. nih.gov The coordination typically involves the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group. fud.edu.ng The oxygen from the ethanol moiety can also participate in coordination, leading to higher denticity.

The specific coordination mode and denticity are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the specific structure of the ligand. researchgate.net For instance, some Schiff base ligands act as tridentate chelates. nih.gov

Geometric Structures of Formed Metal Chelates

The coordination of Schiff base ligands to metal ions results in the formation of metal chelates with specific geometric structures. The geometry around the central metal ion is determined by its coordination number and the nature of the coordinating ligands. Common geometries observed for these types of complexes include octahedral, tetrahedral, and square planar. nih.govresearchgate.net

For example, studies on related Schiff base complexes have shown that Cu(II), Cd(II), Co(II), and Zn(II) complexes can adopt a distorted tetrahedral geometry, while Ni(II), Cr(III), and Mn(II) complexes may exhibit an octahedral geometry. researchgate.net The presence of coordinated water molecules or other co-ligands can also influence the final geometry of the complex. researchgate.net

Electronic and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of metal complexes provide valuable insights into their bonding and structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of a ligand. A key indicator of coordination is the shift in the vibrational frequency of the azomethine (-C=N-) group upon complexation. This band typically shifts to a lower frequency in the metal complex compared to the free ligand, indicating the coordination of the imine nitrogen to the metal ion. researchgate.net The disappearance or shift of the phenolic O-H band also confirms coordination through the oxygen atom. fud.edu.ng

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes in solution provide information about their electronic transitions. The spectra of the complexes often show shifts in the absorption bands compared to the free ligand, which is indicative of complex formation. rsc.org These shifts can be bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) and provide clues about the electronic environment of the metal center.

NMR Spectroscopy: For diamagnetic complexes, NMR spectroscopy is used to elucidate their structure in solution. nih.gov Changes in the chemical shifts of the ligand's protons and carbons upon coordination can help identify the binding sites.

Below is a table summarizing typical spectroscopic data for related Schiff base metal complexes:

Complex Key IR Bands (cm⁻¹) ν(C=N) Key IR Bands (cm⁻¹) ν(M-N) Key IR Bands (cm⁻¹) ν(M-O) UV-Vis λmax (nm)
Free Ligand~1620--Varies
Co(II) ComplexLower frequency shift~510-599~430-541Varies
Ni(II) ComplexLower frequency shift~510-599~430-541Varies
Cu(II) ComplexLower frequency shift~510-599~430-541Varies
Zn(II) ComplexLower frequency shift~510-599~430-541Varies

Note: The exact values can vary depending on the specific ligand and metal ion.

Role of Amino Alcohols in Specialized Ligand Systems (e.g., Phosphazene Chemistry)

While the focus has been on Schiff base complexes, it is important to note that amino alcohols like this compound can also be incorporated into more specialized ligand systems. One such area is phosphazene chemistry. Although direct research on the use of this compound in phosphazene chemistry is not extensively documented in the provided search results, the general reactivity of amino alcohols suggests their potential as substituents on a phosphazene ring. This could lead to the creation of novel phosphazene-based ligands with unique coordination properties, though this remains an area for future exploration. The use of amino acids and their derivatives in creating chiral ligands for various catalytic reactions highlights the potential for amino alcohols to be used in a similar fashion. mdpi.com

Theoretically, the reaction would lead to the formation of spirocyclic structures. In such a reaction, the amino and hydroxyl groups of this compound would bond to the same phosphorus atom, replacing two chlorine atoms and forming a five-membered spiro-ring. The general reaction scheme is as follows:

N₃P₃Cl₆ + n H₂N(CH₂)ₓOH → N₃P₃Cl₆₋₂ₙ[O(CH₂)ₓNH]ₙ + 2n HCl

However, without experimental data from scientific literature, it is not possible to provide specific details on the reaction conditions, product yields, or the spectroscopic and structural characteristics of the resulting spirocyclic phosphazene derivatives. The formation of different isomers (e.g., cis, trans) or the extent of substitution (mono-, di-, tri-spiro) would depend on the reaction stoichiometry and conditions, which remain un-documented for this specific reactant.

Due to the absence of research findings on the coordination chemistry and ligand design involving 2-[(4-M)ethylphenyl)amino]ethanol and phosphazene scaffolds, the requested article section with detailed research findings and data tables cannot be generated.

Applications in Advanced Materials Science and Polymer Chemistry Utilizing 2 4 Methylphenyl Amino Ethanol

Precursors for Polymer Synthesis and Functional Materials

The presence of both an amine and a hydroxyl group makes 2-[(4-Methylphenyl)amino]ethanol a candidate for the synthesis of a variety of polymeric structures and for the modification of material surfaces.

Monomeric Units in Poly(amide-ester) Formulations

Poly(amide-ester)s are a class of polymers that combine the characteristic linkages of both polyamides and polyesters, offering a tunable balance of properties such as mechanical strength, flexibility, and biodegradability. The synthesis of these polymers often involves the condensation reaction of monomers containing a combination of amine, hydroxyl, and carboxylic acid or ester functionalities.

Synthesis of Poly(beta-amino alcohols) for Surface Engineering

Poly(beta-amino alcohols) are a class of functional polymers known for their applications in biomedical fields, including as coatings for medical devices and in drug delivery systems. mdpi.com Their synthesis typically involves the step-growth polymerization of amines and epoxides.

Although direct synthesis of poly(beta-amino alcohols) using this compound as the primary monomer is not documented in available research, its structural motifs are relevant. The general synthesis of poly(beta-amino alcohols) involves the reaction of a primary or secondary amine with a diepoxide, leading to a polymer chain with repeating beta-amino alcohol units. The hydroxyl and amine groups of these polymers can influence their solubility, biocompatibility, and adhesion to various surfaces, making them suitable for surface engineering applications.

Functionalization of Graphene Nanoplatelets

Graphene nanoplatelets (GNPs) are of significant interest in materials science due to their exceptional mechanical, thermal, and electrical properties. However, their tendency to agglomerate can limit their effective reinforcement in polymer composites. Covalent functionalization of GNPs with organic molecules can improve their dispersion and interfacial adhesion with the polymer matrix.

The amine group of this compound could potentially be used to functionalize graphene oxide (GO) or pristine graphene. The amine can react with the epoxy or carboxylic acid groups present on the surface of GO, or be directly grafted onto the graphene basal plane through various chemical methods. This functionalization could introduce the (4-methylphenyl)amino]ethanol moiety onto the GNP surface, which could then interact with a polymer matrix through hydrogen bonding (via the hydroxyl group) or covalent bonding during polymerization. While specific studies on the use of this compound for this purpose are not available, the general principle of amine functionalization of graphene is well-established for improving the performance of polymer nanocomposites.

Structure-Property Relationships in Materials Science

The specific chemical structure of this compound is expected to have a direct impact on the properties of materials in which it is incorporated.

Impact of Substituent Effects on Material Conductivity and Stability

Detailed experimental data on the conductivity and stability of polymers specifically derived from this compound is not currently available. However, in analogous systems, the introduction of aromatic amines into polymer structures has been shown to influence their electrochemical behavior and thermal stability.

Thermal Stability and Conformational Rigidity in Polymer Matrices

The thermal stability and conformational rigidity of a polymer are significantly influenced by the structure of its monomeric units. The presence of the rigid phenyl ring in the this compound moiety would be expected to increase the thermal stability of a polymer chain by restricting thermal motion. The bulky tolyl group would also contribute to the steric hindrance, potentially leading to a more rigid polymer conformation. This increased rigidity can translate to a higher glass transition temperature (Tg) and improved mechanical strength at elevated temperatures.

While specific thermal analysis data for polymers synthesized from this compound is not found in the literature, the general principles of polymer chemistry suggest that the incorporation of such aromatic, sterically hindered monomers would enhance the thermal properties of the resulting material compared to analogous aliphatic polymers.

Advanced Analytical Methodologies for the Detection and Characterization of 2 4 Methylphenyl Amino Ethanol

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 2-[(4-Methylphenyl)amino]ethanol from complex matrices prior to its detection and quantification. The choice of technique often depends on the compound's volatility and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation of non-volatile and thermally labile compounds like this compound. These methods utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

In a typical HPLC or UPLC setup for the analysis of this compound, a reversed-phase column, such as a C18 column, is often employed. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the target compound from impurities. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. UPLC, with its use of smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

Table 1: HPLC and UPLC Parameters for this compound Analysis

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:WaterAcetonitrile:Water
Detection UV at 254 nmUV at 254 nm
Flow Rate 1.0 mL/min0.4 mL/min
Run Time ~15 min~3 min

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds. While this compound itself has limited volatility, it can be chemically modified through a process called derivatization to increase its volatility and thermal stability, making it amenable to GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with the hydroxyl and amino groups of the molecule to form trimethylsilyl (B98337) (TMS) derivatives.

The resulting volatile derivative is then introduced into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. A Flame Ionization Detector (FID) or a mass spectrometer can be used for detection.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of chemical compounds. It measures the mass-to-charge ratio (m/z) of ions. When coupled with chromatographic separation techniques, it provides a high degree of specificity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This capability is invaluable for the unambiguous identification of this compound. By comparing the experimentally measured accurate mass with the theoretical mass calculated from its chemical formula (C9H13NO), a very high level of confidence in the compound's identity can be achieved. HRMS is often coupled with HPLC or UPLC (LC-HRMS) to analyze complex samples.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific precursor ion of this compound is selected, fragmented, and the resulting product ions are detected. This process provides structural information about the molecule.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive quantification mode in tandem mass spectrometry. In MRM, specific precursor-to-product ion transitions for this compound are monitored. This technique significantly reduces background noise and matrix interferences, allowing for the accurate quantification of the compound even at very low concentrations.

Table 2: MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
152.1107.115
152.177.130

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. In DART-MS, a stream of excited gas (typically helium or nitrogen) is directed at the sample surface, causing the desorption and ionization of the analyte molecules. The resulting ions are then introduced into the mass spectrometer for analysis. This technique can be used for the rapid screening of this compound on various surfaces or in solid and liquid samples.

Spectrophotometric Detection Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a fundamental approach for the quantification of this compound. The presence of the aromatic p-methylphenyl group results in characteristic absorption in the ultraviolet region of the electromagnetic spectrum. However, direct UV spectrophotometry can be challenging for quantification in complex mixtures due to significant spectral overlap from other organic compounds that may be present. nih.gov

To overcome these limitations, derivative spectrophotometry can be employed. This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. Derivative spectra can resolve overlapping peaks, allowing for the selective and sensitive quantification of a target analyte in the presence of interfering substances. nih.gov For instance, in the analysis of a mixture, a specific wavelength might be chosen where the derivative spectrum of the interfering compounds is zero (a zero-crossing point), while the target compound, this compound, exhibits a significant derivative signal, enabling its accurate measurement. nih.gov The choice of solvent is also critical; eco-friendly solvents like ethanol (B145695) are often preferred. nih.gov

Analytical Method Validation and System Suitability Parameters

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. europa.eu For a compound like this compound, a typical analytical method, such as High-Performance Liquid Chromatography (HPLC), would undergo rigorous validation according to guidelines from bodies like the International Conference on Harmonisation (ICH). europa.eunih.gov

Key validation parameters include:

Accuracy: The closeness of test results to the true value. It can be assessed by analyzing samples with known concentrations of the analyte. nih.govpom.go.id

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govpom.go.id

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. nih.gov

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govpom.go.id

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Validation ParameterTypical Acceptance CriteriaReference
Accuracy (% Recovery)98.0% - 102.0% pom.go.id
Precision (RSD%)≤ 2% nih.govpom.go.id
Linearity (Correlation Coefficient, r²)≥ 0.999 pom.go.id
Specificity/SelectivityNo interference at the retention time of the analyte. Resolution > 1.5. nih.govpom.go.id

System suitability testing is performed before each analytical run to ensure the system is performing correctly at the time of analysis. usp.org This involves injecting a standard solution and checking several parameters.

System Suitability ParameterTypical Acceptance CriteriaReference
Tailing Factor (Asymmetry Factor)≤ 2.0 researchgate.net
Theoretical Plates (N)> 2000 researchgate.net
Relative Standard Deviation (RSD%) of replicate injections≤ 1.0% for area and retention time nih.gov

Applications in Environmental Trace Analysis

The detection of synthetic organic compounds at trace levels in environmental samples is a critical area of analytical chemistry. researchgate.net Methodologies are developed to identify and quantify potential pollutants that can impact ecosystems and water quality.

Screening for Persistent Mobile Organic Contaminants (PMOCs)

Persistent Mobile Organic Contaminants (PMOCs) are compounds that resist degradation in the environment (persistence) and can travel long distances in the aquatic environment (mobility), posing a threat to water resources like drinking water. diva-portal.orgnih.gov The European Commission is introducing hazard classes for PMT (Persistent, Mobile, and Toxic) and vPvM (very Persistent and very Mobile) substances to regulate these chemicals better. nih.gov

Screening for PMOCs is challenging due to the high polarity of these compounds, which makes them difficult to analyze using standard reversed-phase liquid chromatography. researchgate.net Therefore, advanced analytical techniques such as mixed-mode liquid chromatography (MMLC) or hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry are often required. researchgate.netresearchgate.net

A compound like this compound, with its polar ethanol group and relatively stable aromatic structure, could be a candidate for PMOC screening. An analytical workflow would involve:

Sample Collection: Gathering water samples from various sources (surface water, groundwater). researchgate.net

Sample Preparation: Pre-concentration using techniques like mixed-mode solid-phase extraction (MM-SPE) to isolate and enrich potential PMOCs. researchgate.net

Analysis: Injection into an LC-MS/MS system to separate and detect target compounds. researchgate.net

Identification: Comparing the retention time and mass spectra against a reference standard of this compound.

Such screening programs have successfully identified numerous previously unreported PMOCs in environmental waters at concentrations ranging from nanograms to micrograms per liter. researchgate.net

Chemical Identification in Complex Matrices (e.g., Food Contact Materials)

Food contact materials (FCMs), such as paper and board packaging, can be a source of chemical contaminants in food. dtu.dk Identifying unknown compounds that may migrate from these materials is essential for assessing consumer safety. The analysis is complicated by the complexity of the matrix, which contains numerous natural and synthetic substances.

A comprehensive strategy for identifying a compound like this compound in an FCM would involve a multi-step process. dtu.dk

Extraction: A thorough extraction procedure is the first step. This might involve a purge-and-trap method for volatile compounds and a boiling ethanol reflux system for semi- and non-volatile compounds to ensure a wide range of chemicals are collected from the material. dtu.dk

Fractionation: The crude extract is often fractionated to simplify the mixture and reduce matrix effects before instrumental analysis. dtu.dk

High-Resolution Mass Spectrometry (HRMS): The fractions are then analyzed using advanced techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) coupled to high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap). dtu.dk HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown peak and tentatively identifying it as this compound.

Confirmation: The final identification is confirmed by comparing the mass spectrum and chromatographic retention time with those of a certified reference standard.

This approach has been successfully used to identify various compounds, including structurally related ethanolamine (B43304) derivatives, in paper and board FCMs. dtu.dk

Concluding Remarks and Future Research Trajectories for 2 4 Methylphenyl Amino Ethanol Chemistry

Synthesis and Reaction Mechanism Perspectives

The synthesis of 2-[(4-Methylphenyl)amino]ethanol is not widely detailed in readily available literature, presenting an opportunity for significant research. Plausible synthetic routes can be proposed based on fundamental organic reactions. A primary route involves the nucleophilic substitution reaction between p-toluidine (B81030) and 2-chloroethanol (B45725). In this reaction, the nitrogen atom of the p-toluidine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in 2-chloroethanol, displacing the chloride ion. The reaction is typically facilitated by a base to neutralize the generated hydrochloric acid and may require heating to proceed at a practical rate. The mechanism involves the formation of a protonated intermediate which is then deprotonated by the base to yield the final product.

Another viable synthetic approach is the ring-opening of ethylene (B1197577) oxide (oxirane) with p-toluidine. wikipedia.org Aromatic amines can react with ethylene oxide to form the corresponding amino alcohols. wikipedia.org This reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the strained epoxide ring, leading to its opening. ugr.es The reaction can be catalyzed by acid or base, each favoring different mechanisms (SN1-like or SN2, respectively), and typically results in anti-addition to the epoxide. ugr.esresearchgate.net

Future research should focus on optimizing these synthetic pathways. This includes investigating various catalysts, solvent systems, and reaction conditions to maximize yield and purity while minimizing reaction times and environmental impact. Detailed mechanistic studies, perhaps using isotopic labeling, could elucidate the precise steps and transition states involved in these syntheses, providing valuable insights for synthetic chemists.

Advancements in Structural Characterization Paradigms

The definitive structure of this compound is confirmed by its various chemical identifiers. nih.govuni.lu A key area for future research lies in the comprehensive experimental characterization using modern spectroscopic techniques, as detailed public spectra are not abundant.

Structural Identifiers for this compound

Identifier Value
Molecular Formula C₉H₁₃NO
IUPAC Name 2-(4-methylanilino)ethanol
InChI InChI=1S/C9H13NO/c1-8-2-4-9(5-3-8)10-6-7-11/h2-5,10-11H,6-7H2,1H3
InChIKey YVJVQYNIANZFFM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NCCO
CAS Number 2933-74-6

Data sourced from PubChem. nih.gov

Advanced structural characterization would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR studies are essential. ¹H NMR would be expected to show distinct signals for the aromatic protons (with characteristic splitting patterns for a para-substituted ring), the methyl protons, the two non-equivalent methylene (B1212753) groups (–NH–CH₂– and –CH₂–OH), and the protons of the amine and hydroxyl groups.

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-N stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Predicted collision cross section (CCS) data for various adducts of the molecule are available and could be verified experimentally. uni.lu Fragmentation patterns observed in MS/MS experiments would provide further structural confirmation.

Predicted Mass Spectrometry Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 152.10700 131.3
[M+Na]⁺ 174.08894 138.3
[M-H]⁻ 150.09244 133.7

Data sourced from PubChemLite. uni.lu

Future paradigms in characterization could involve solid-state NMR or X-ray crystallography to understand its three-dimensional structure and intermolecular interactions in the solid state.

Future Directions in Quantum Chemical Investigations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), offer a powerful, non-experimental method to investigate the properties of molecules. For this compound, such studies are currently lacking but represent a significant avenue for future research.

Potential research directions include:

Geometric and Electronic Structure Optimization: DFT calculations can predict the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's electronic properties, reactivity, and kinetic stability. The HOMO-LUMO energy gap is a crucial parameter for predicting chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would highlight the reactive sites, such as the lone pairs on the nitrogen and oxygen atoms.

Spectroscopic Predictions: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies. Comparing these predicted spectra with experimental data can provide a deeper level of structural confirmation.

These computational investigations would provide a fundamental understanding of the molecule's intrinsic properties, complementing experimental findings and guiding further research into its reactivity and potential applications.

Expanding Horizons in Ligand Chemistry and Material Science Applications

The bifunctional nature of this compound makes it a promising candidate for applications in both coordination chemistry and material science.

Ligand Chemistry: The presence of both a nitrogen donor (from the amine) and an oxygen donor (from the alcohol) allows the molecule to act as a bidentate ligand. It can chelate to a single metal center, forming a stable five-membered ring. Future research could explore the synthesis and characterization of coordination complexes with various transition metals. These complexes could be investigated for catalytic activity, magnetic properties, or biological relevance, depending on the chosen metal ion.

Material Science: Analogous compounds are used in polymer synthesis. For instance, 2-(4-Aminophenyl)ethanol is employed as a monomer in the creation of poly(amide-ester)s and for the functionalization of graphene nanoplatelets. fishersci.fi Similarly, this compound could serve as a monomer or a chain-modifying agent in step-growth polymerization. ksu.edu.sawhiterose.ac.uk The hydroxyl group can react with carboxylic acids or isocyanates to form polyesters or polyurethanes, respectively, while the secondary amine group offers an additional site for reaction or for imparting specific properties like basicity or hydrogen bonding capability to the resulting polymer. Its incorporation into polymer backbones could influence properties such as thermal stability, solubility, and dye-binding capacity.

Emerging Analytical Challenges and Methodological Innovations

As the potential applications of this compound are explored, the need for robust analytical methods for its detection and quantification will grow.

Purity Assessment: Standard techniques like Gas Chromatography (GC), potentially coupled with a Flame Ionization Detector (FID), and neutralization titration can be employed for assessing the purity of bulk samples.

Trace Analysis: For detecting the compound at low concentrations in complex matrices (e.g., environmental samples or in biological systems), more sensitive and selective methods are required. A promising approach could be adapted from existing methods for similar small molecules. For example, a method analogous to one used for aminoethylethanolamine could be developed, involving derivatization of the amine group followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection.

Advanced Methodologies: The most significant innovation would be the development of methods based on Liquid Chromatography-Mass Spectrometry (LC-MS). This technique offers high sensitivity and specificity, allowing for confident identification and quantification. Using the predicted mass-to-charge ratios for protonated or sodiated adducts, selective reaction monitoring (SRM) or parallel reaction monitoring (PRM) methods could be developed on a triple quadrupole or Orbitrap mass spectrometer, respectively. uni.lu This would represent a state-of-the-art approach for tackling the analytical challenges associated with this compound in future research and applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(4-Methylphenyl)amino]ethanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methylaniline with ethylene oxide or 2-bromoethanol in a polar aprotic solvent (e.g., toluene or DMF) under reflux conditions. Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of amine to alkylating agent), using bases like triethylamine to scavenge acids, and controlling temperature (e.g., 100°C for 2 hours) to minimize side reactions . Post-synthesis purification via column chromatography (C18 reverse-phase) or recrystallization (ethanol/water mixtures) improves purity .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.5–7.5 ppm) and ethanolamine backbone signals (δ 3.5–4.0 ppm). Anisotropic effects in NOESY confirm spatial proximity of functional groups .
  • HPLC/GC-MS : Reverse-phase HPLC (acetonitrile/water gradient) or GC-MS with derivatization (e.g., silylation) quantifies purity and detects impurities .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) resolves molecular geometry and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

  • Methodological Answer : Enantioselectivity is achieved via chiral catalysts or biocatalysts:

  • Iridium Complexes : Water-soluble Ir catalysts with N-heterocyclic carbene ligands enable asymmetric transfer hydrogenation of ketone precursors (e.g., 4-methylacetophenone) to produce (S)- or (R)-enantiomers with >90% ee .
  • Biocatalysis : Daucus carota cells or engineered enzymes (e.g., alcohol dehydrogenases) reduce prochiral ketones. Ethanol or glucose enhances cofactor recycling, improving yield (up to 88%) and enantiomeric excess .

Q. What computational models predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Retrosynthetic Analysis : AI-driven platforms (e.g., Pistachio, Reaxys) use template-based algorithms to propose feasible routes, prioritizing one-step syntheses with high plausibility scores (>0.9) .
  • DFT Calculations : Modeling transition states (e.g., B3LYP/6-31G*) predicts regioselectivity in electrophilic substitutions (e.g., nitration at the para position) and stability of intermediates .

Q. How does structural modification of this compound impact its biological activity?

  • Methodological Answer :

  • SAR Studies : Introducing electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring enhances antimicrobial activity (MIC ~5 µg/mL against Pseudomonas aeruginosa). Hydroxyl group alkylation reduces solubility but increases membrane permeability .
  • Enzymatic Assays : Testing derivatives against STAT3 (via IC50_{50} measurements) reveals that sulfonate esters (e.g., 2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid) inhibit phosphorylation at 10 µM .

Data Contradictions and Validation

  • Solubility Discrepancies : reports DMSO solubility (73 mg/mL), while notes water solubility <1 mg/mL. Validate via shake-flask method under controlled pH (7.4) and temperature (25°C) .
  • Catalyst Efficiency : Biocatalytic yields (88% in ) vs. Ir-catalyzed routes (75–85% in ) suggest trade-offs between cost and enantioselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methylphenyl)amino]ethanol
Reactant of Route 2
Reactant of Route 2
2-[(4-Methylphenyl)amino]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.